Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Thiazole is a heterocyclic compound that is present in many natural products . Thiazole and its derivatives are reported to possess antimicrobial, analgesic, anti-inflammatory, diuretic, hypertension, inflammation, schizophrenia, HIV infections, treatment of pain, and a large number of potential pharmacological activities .
Synthesis Analysis
A series of novel thiazole clubbed 1,3,4-oxadiazole derivatives were efficiently synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of thiazole derivatives was characterized by IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole derivatives include the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-methyl benzoyl chloride to afford ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate .Scientific Research Applications
Synthetic Chemistry and Potential Anticancer Agents
Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, synthesized through reactions of 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles with ethyl chlorocarbamate, show promise in the field of synthetic chemistry due to their easy handling and high yield under mild conditions. Such compounds could be foundational for further research into anticancer agents (Chai Lan-qin & Wang Xi-cun, 2004). Similarly, the synthesis of pyrido[4,3-b][1,4]oxazines and thiazines from derivatives of this compound has been explored for their potential effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating a route for developing anticancer agents (C. Temple et al., 1983).
Electrochemical and Electrochromic Properties
Research into the electrochemical and electrochromic properties of polymers synthesized from monomers related to Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has shown significant potential. These studies reveal that introducing different acceptor groups can influence the polymers' optical properties, offering insights into developing advanced electrochromic materials (Bin Hu et al., 2013).
Antimicrobial Activities
The synthesis of thiazole derivatives and their evaluation for antiamoebic activity and cytotoxicity have shown that certain compounds exhibit good in vitro antiamoebic activity, suggesting a potential for developing new antimicrobial agents. These findings highlight the compound's role in creating treatments for infections such as Acanthamoeba polyphaga (A. Shirai et al., 2013).
Future Directions
Properties
IUPAC Name |
ethyl N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-16(23)20-15-19-13(9-25-15)8-14(22)18-12-6-4-11(5-7-12)17-10(2)21/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUKIOPFDXRPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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